1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorophenyl group attached to a pyridazine ring, which is further connected to a piperidine ring substituted with a propan-2-yl phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group, and finally the coupling with the piperidine ring. The synthetic route typically involves the following steps:
Preparation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives and suitable catalysts.
Coupling with Piperidine Ring: The final step involves the coupling of the pyridazine-fluorophenyl intermediate with the piperidine ring, which can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, converting it to dihydropyridazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving piperidine and pyridazine derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs, which share the pyridazine core but differ in their substituents and biological activity.
Piperidine Carboxamides: Other piperidine carboxamide derivatives, which may have different substituents on the piperidine ring, leading to variations in their pharmacological profiles.
The uniqueness of 1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of fluorophenyl, pyridazine, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27FN4O |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27FN4O/c1-17(2)18-5-9-22(10-6-18)27-25(31)20-13-15-30(16-14-20)24-12-11-23(28-29-24)19-3-7-21(26)8-4-19/h3-12,17,20H,13-16H2,1-2H3,(H,27,31) |
InChI Key |
LWYORSWZPMLARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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